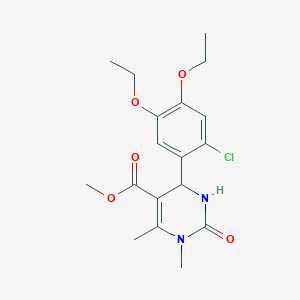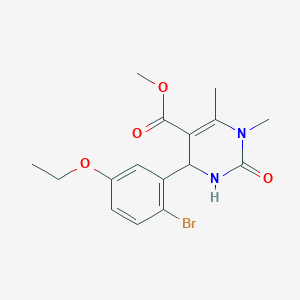![molecular formula C26H24N4O2S B308181 6-(4-Methoxy-3-methylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308181.png)
6-(4-Methoxy-3-methylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxy-3-methylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, also known as TMB-8, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMB-8 belongs to the family of benzoxazepine compounds and has been found to have a wide range of potential applications in the field of medicine and biochemistry.
作用機序
6-(4-Methoxy-3-methylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine exerts its inhibitory effect on IP3 receptors by binding to a specific site on the receptor, which prevents the binding of IP3 and thus inhibits calcium release from intracellular stores. This mechanism of action has been extensively studied and has led to the discovery of various other compounds that can modulate calcium signaling in cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects in various cell types. One of the most significant effects is its ability to inhibit calcium signaling, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. This compound has also been found to modulate the activity of various ion channels and transporters, which can affect the membrane potential and ion homeostasis of cells.
実験室実験の利点と制限
6-(4-Methoxy-3-methylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages as a research tool, including its high potency and specificity for IP3 receptors, which makes it an ideal tool for investigating the role of calcium signaling in various cellular processes. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for other calcium channels and receptors.
将来の方向性
For research include the development of more selective and potent inhibitors of IP3 receptors and the investigation of the role of 6-(4-Methoxy-3-methylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in modulating the activity of other calcium channels and receptors.
合成法
The synthesis of 6-(4-Methoxy-3-methylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be achieved through a multi-step process that involves the reaction of various chemical compounds. The most common method involves the reaction of 3-methyl-4-methoxybenzaldehyde with 4-methylbenzenethiol to form the intermediate compound, which is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to produce this compound.
科学的研究の応用
6-(4-Methoxy-3-methylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its ability to inhibit the activity of inositol 1,4,5-trisphosphate (IP3) receptors, which are involved in the regulation of calcium signaling in cells. This compound has been found to be a potent inhibitor of IP3 receptors and has been used in various studies to investigate the role of calcium signaling in various cellular processes.
特性
分子式 |
C26H24N4O2S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
6-(4-methoxy-3-methylphenyl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C26H24N4O2S/c1-16-8-10-18(11-9-16)15-33-26-28-25-23(29-30-26)20-6-4-5-7-21(20)27-24(32-25)19-12-13-22(31-3)17(2)14-19/h4-14,24,27H,15H2,1-3H3 |
InChIキー |
HESBDAVOGYRUAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=C(C=C5)OC)C)N=N2 |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=C(C=C5)OC)C)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)
![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)
![Methyl 4-[2-(benzyloxy)-5-bromophenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B308114.png)
![Methyl 4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B308115.png)

![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)
![2-[4-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B308118.png)